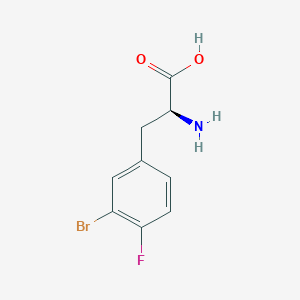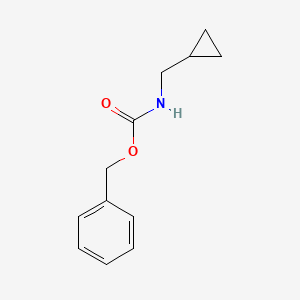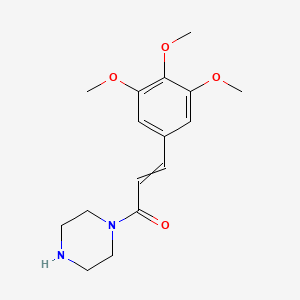![molecular formula C8H7ClN2S B3292731 4-Chloro-2,6-dimethylthieno[2,3-D]pyrimidine CAS No. 879873-61-7](/img/structure/B3292731.png)
4-Chloro-2,6-dimethylthieno[2,3-D]pyrimidine
概要
説明
4-Chloro-2,6-dimethylthieno[2,3-D]pyrimidine is a chemical compound with the molecular formula C8H7ClN2S . It is a derivative of pyrimidine, a basic aromatic ring that consists of two nitrogen atoms at positions 1 and 3 of the six-membered ring .
Synthesis Analysis
The synthesis of 4-Chloro-2,6-dimethylthieno[2,3-D]pyrimidine and its derivatives often involves various methods. For example, one method involves an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 . Another method involves a ZnCl2-catalyzed three-component coupling reaction that allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .Molecular Structure Analysis
The molecular structure of 4-Chloro-2,6-dimethylthieno[2,3-D]pyrimidine is characterized by a thieno[2,3-D]pyrimidine core, which is a fused ring system incorporating a thiophene and a pyrimidine ring . The compound also contains a chlorine atom and two methyl groups attached to the pyrimidine ring .Chemical Reactions Analysis
4-Chloro-2,6-dimethylthieno[2,3-D]pyrimidine can undergo various chemical reactions. For instance, it can participate in electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions .科学的研究の応用
Anti-Inflammatory Applications
Pyrimidines, including 4-Chloro-2,6-dimethylthieno[2,3-D]pyrimidine, have been found to exhibit anti-inflammatory effects . These effects are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
NF-κB and AP-1 Inhibitors
Certain derivatives of 4-Chloro-2,6-dimethylthieno[2,3-D]pyrimidine have been identified as inhibitors of NF-κB and AP-1 . These derivatives were found to inhibit both IL-2 and IL-8 levels .
Antioxidant Applications
Pyrimidines are known to display a range of pharmacological effects, including antioxidant properties . This suggests that 4-Chloro-2,6-dimethylthieno[2,3-D]pyrimidine could potentially be used in applications that require antioxidant capabilities .
Antibacterial Applications
Pyrimidines, including 4-Chloro-2,6-dimethylthieno[2,3-D]pyrimidine, have been found to exhibit antibacterial effects . This suggests potential applications in the development of new antibacterial agents .
Antiviral Applications
Pyrimidines are also known for their antiviral effects . This suggests that 4-Chloro-2,6-dimethylthieno[2,3-D]pyrimidine could potentially be used in the development of new antiviral agents .
Antifungal Applications
Pyrimidines have been found to exhibit antifungal effects . This suggests that 4-Chloro-2,6-dimethylthieno[2,3-D]pyrimidine could potentially be used in the development of new antifungal agents .
作用機序
Target of Action
4-Chloro-2,6-dimethylthieno[2,3-D]pyrimidine is a derivative of pyrimidines . Pyrimidines are known to display a range of pharmacological effects including anti-inflammatory . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Mode of Action
As a pyrimidine derivative, it is likely to interact with its targets (inflammatory mediators) and inhibit their expression and activities . This inhibition can result in the reduction of inflammation.
Biochemical Pathways
The biochemical pathways affected by 4-Chloro-2,6-dimethylthieno[2,3-D]pyrimidine are likely related to inflammation. The compound may inhibit the pathways involving prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . The downstream effects of this inhibition would be a reduction in the inflammatory response.
Pharmacokinetics
It is slightly soluble in water , which may impact its bioavailability.
Result of Action
The molecular and cellular effects of 4-Chloro-2,6-dimethylthieno[2,3-D]pyrimidine’s action would likely involve the inhibition of inflammatory mediators, leading to a reduction in inflammation .
Action Environment
It should be stored in a cool, dry place in tightly closed containers, away from oxidizing agents . This suggests that certain environmental conditions, such as temperature and exposure to oxidizing agents, could potentially affect the compound’s stability and efficacy.
Safety and Hazards
While specific safety and hazard information for 4-Chloro-2,6-dimethylthieno[2,3-D]pyrimidine is not available in the search results, general safety measures for handling similar chemical compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
将来の方向性
特性
IUPAC Name |
4-chloro-2,6-dimethylthieno[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2S/c1-4-3-6-7(9)10-5(2)11-8(6)12-4/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMUOOVOXCKXKHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)N=C(N=C2Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2,6-dimethylthieno[2,3-D]pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






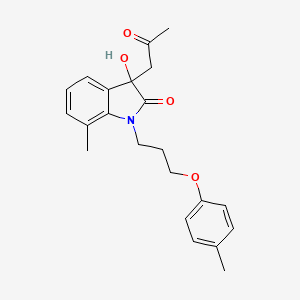
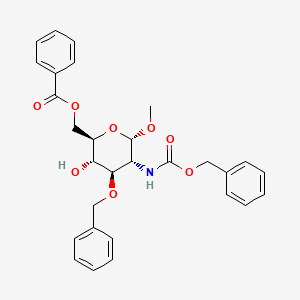
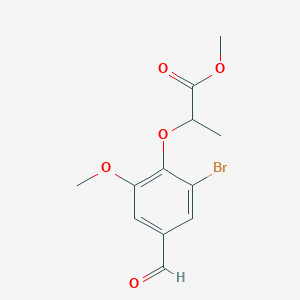
![4-(benzo[d]thiazole-6-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B3292706.png)
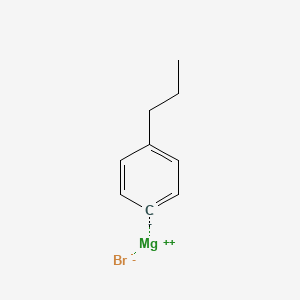
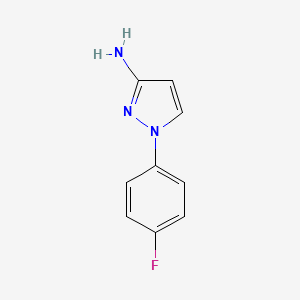
![Furo[3,2-B]pyridin-2-OL](/img/structure/B3292733.png)

